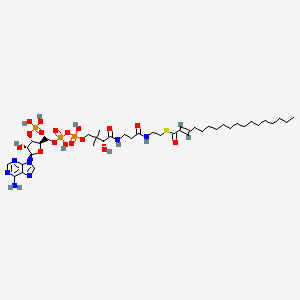

trans-2-octadecenoyl-CoA

Description

Properties

Molecular Formula |

C39H68N7O17P3S |

|---|---|

Molecular Weight |

1032.0 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-octadec-2-enethioate |

InChI |

InChI=1S/C39H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h18-19,26-28,32-34,38,49-50H,4-17,20-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b19-18+/t28-,32-,33-,34+,38-/m1/s1 |

InChI Key |

NBCCUIHOHUKBMK-ZDDAFBBHSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCC/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of trans-2-Octadecenoyl-CoA in Fatty Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the role of trans-2-octadecenoyl-CoA in fatty acid synthesis. As a key intermediate in the fatty acid elongation cycle, this molecule is central to the production of very-long-chain fatty acids (VLCFAs), which are crucial for numerous biological functions. This document details the biochemical pathways involving this compound, presents available quantitative data, provides detailed experimental protocols for its study, and visualizes the relevant molecular processes. This guide is intended to be a valuable resource for researchers in lipid metabolism, drug discovery, and related fields.

Introduction

Fatty acid synthesis is a fundamental metabolic process responsible for the de novo creation of fatty acids, which are essential components of cell membranes, signaling molecules, and energy storage molecules. While the initial synthesis of palmitate (C16:0) is carried out by fatty acid synthase (FAS), the production of longer fatty acid chains, known as very-long-chain fatty acids (VLCFAs; ≥C22), occurs through a separate elongation process primarily in the endoplasmic reticulum. This compound is a critical intermediate in this elongation pathway, representing the substrate for the final, rate-limiting reduction step. Understanding the metabolism of this compound and the enzymes that act upon it is crucial for elucidating the regulation of VLCFA synthesis and its implications in health and disease.

Biochemical Pathways Involving this compound

The Fatty Acid Elongation Cycle

The elongation of fatty acids beyond the C16 length of palmitate involves a four-step cyclical process that adds two-carbon units from malonyl-CoA to an existing acyl-CoA chain. This compound is the product of the third step and the substrate for the fourth and final step of this cycle.

The four reactions of the fatty acid elongation cycle are:

-

Condensation: An acyl-CoA (e.g., palmitoyl-CoA, C16:0-CoA) is condensed with malonyl-CoA by a fatty acid elongase (ELOVL) to form a 3-ketoacyl-CoA.

-

Reduction: The 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR), utilizing NADPH as a reducing agent.

-

Dehydration: The 3-hydroxyacyl-CoA is dehydrated by a 3-hydroxyacyl-CoA dehydratase (HACD) to form a trans-2-enoyl-CoA, such as this compound.

-

Reduction: The trans-2-enoyl-CoA is reduced to a saturated acyl-CoA by a trans-2-enoyl-CoA reductase (TECR), also using NADPH as the reductant.[1][2][3]

The newly formed saturated acyl-CoA, which is two carbons longer than the starting molecule, can then re-enter the elongation cycle for further extension.

Role in Sphingolipid Metabolism

Beyond its role in the general fatty acid elongation pathway, the enzyme responsible for the reduction of trans-2-enoyl-CoAs, TECR, is also implicated in the degradation of sphingosine (B13886).[1][4] In this pathway, sphingosine is ultimately converted to palmitoyl-CoA (C16:0-CoA). An intermediate in this pathway is trans-2-hexadecenoyl-CoA, which is a substrate for TECR.[4] This highlights a dual role for TECR in both anabolic (fatty acid elongation) and catabolic (sphingosine degradation) pathways.

Quantitative Data

Table 1: Kinetic Parameters of Related trans-2-Enoyl-CoA Reductases

| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg) | Cofactor | Reference |

| Euglena gracilis (mitochondrial) | Crotonyl-CoA (C4:1) | 68 | Not Reported | NADH | [5] |

| Euglena gracilis (mitochondrial) | trans-2-Hexenoyl-CoA (C6:1) | 91 | Not Reported | NADH | [5] |

| Euglena gracilis (mitochondrial) | NADH | 109 | Not Reported | - | [5] |

| Euglena gracilis (mitochondrial) | NADPH | 119 | Not Reported | - | [5] |

Note: The data presented above is for a mitochondrial enzyme from a different organism and with shorter-chain substrates. These values should be considered as indicative and may not directly reflect the kinetics of mammalian endoplasmic reticulum TECR with this compound.

Experimental Protocols

In vitro Fatty Acid Elongation Assay

This protocol is adapted from a method used to measure the activity of the fatty acid elongation cycle in microsomal fractions.[6]

Objective: To measure the incorporation of radiolabeled malonyl-CoA into fatty acyl-CoAs, providing an overall measure of the fatty acid elongation activity.

Materials:

-

Microsomal fraction isolated from cells or tissue of interest

-

C18:0-CoA (Stearoyl-CoA)

-

[14C]malonyl-CoA

-

NADPH

-

Reaction Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

-

TLC plates (silica gel)

-

Developing solvent (e.g., petroleum ether:diethyl ether:acetic acid, 80:20:1, v/v/v)

-

Scintillation counter or phosphorimager

Procedure:

-

Prepare membrane fractions (microsomes) from the experimental source.

-

Set up the reaction mixture in a microcentrifuge tube:

-

10 µg of microsomal protein

-

20 µM C18:0-CoA

-

27.3 µM [14C]malonyl-CoA (specific activity adjusted as needed)

-

1 mM NADPH

-

Reaction buffer to a final volume of 100 µL.

-

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 200 µL of 10% (w/v) KOH in methanol.

-

Hydrolyze the acyl-CoAs to free fatty acids by incubating at 70°C for 1 hour.

-

Neutralize the reaction by adding 100 µL of 1 M HCl.

-

Extract the fatty acids by adding 500 µL of hexane (B92381), vortexing, and centrifuging to separate the phases.

-

Collect the upper hexane phase and dry it under a stream of nitrogen.

-

Resuspend the dried fatty acids in a small volume of hexane or chloroform.

-

Spot the sample onto a silica (B1680970) TLC plate.

-

Develop the TLC plate in the developing solvent until the solvent front is near the top.

-

Dry the plate and visualize the radiolabeled fatty acids using a phosphorimager or by scraping the silica gel spots and quantifying using a scintillation counter.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To specifically and sensitively quantify the levels of this compound in biological samples.

Materials:

-

Biological sample (cell lysate, tissue homogenate)

-

Internal standard (e.g., C17:0-CoA or a stable isotope-labeled C18:1-enoyl-CoA)

-

Acetonitrile

-

C18 reverse-phase LC column

-

Tandem mass spectrometer

Procedure:

-

Sample Preparation:

-

Homogenize the tissue or lyse the cells in a suitable buffer.

-

Add the internal standard to the homogenate/lysate.

-

Perform a protein precipitation step, for example, by adding cold acetonitrile.

-

Centrifuge to pellet the precipitated protein and collect the supernatant.

-

Dry the supernatant under a stream of nitrogen and reconstitute in the initial mobile phase.

-

-

LC Separation:

-

Inject the reconstituted sample onto a C18 reverse-phase column.

-

Use a gradient elution with mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (acetonitrile). A typical gradient might be:

-

0-2 min: 20% B

-

2-15 min: 20-95% B

-

15-20 min: 95% B

-

20.1-25 min: 20% B

-

-

Set the flow rate to an appropriate value for the column dimensions (e.g., 0.2-0.4 mL/min).

-

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

-

The precursor ion for this compound will be its [M+H]+.

-

The product ion will be a specific fragment generated by collision-induced dissociation (e.g., loss of the phosphopantetheine group).

-

Optimize the collision energy and other MS parameters for the specific transition of this compound and the internal standard.

-

-

Quantification:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the concentration of this compound in the sample based on a standard curve prepared with known amounts of the analyte and the internal standard.

-

Conclusion

This compound is a pivotal intermediate in the synthesis of very-long-chain fatty acids. Its formation and subsequent reduction by TECR represent a key control point in the fatty acid elongation cycle. The experimental protocols detailed in this guide provide a foundation for researchers to investigate the intricacies of this pathway. Further research, particularly in obtaining precise kinetic data for the enzymes involved, will be crucial for a complete understanding of the regulation of VLCFA synthesis and its role in cellular physiology and disease. The methodologies and information presented here are intended to facilitate these future investigations and contribute to advancements in the fields of lipid metabolism and drug development.

References

- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioassaysys.com [bioassaysys.com]

- 5. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Pathways and Metabolism of trans-2-Octadecenoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2-octadecenoyl-CoA is a pivotal intermediate in lipid metabolism, participating in several essential biochemical pathways. As a long-chain enoyl-CoA thioester, its metabolic fate is intricately linked to cellular energy homeostasis, the biosynthesis of complex lipids, and signaling processes. This technical guide provides a comprehensive overview of the core biochemical pathways involving this compound, detailed experimental protocols for its study, and quantitative data to support further research and drug development endeavors.

Core Biochemical Pathways

This compound is primarily metabolized through three key pathways: mitochondrial β-oxidation, the biosynthesis of unsaturated fatty acids, and the sphingosine (B13886) 1-phosphate (S1P) metabolic pathway.

Mitochondrial β-Oxidation of Unsaturated Fatty Acids

The primary catabolic fate of most fatty acyl-CoAs, including this compound, is mitochondrial β-oxidation. This process sequentially shortens the fatty acid chain to produce acetyl-CoA, FADH₂, and NADH, which are subsequently utilized for ATP production. The metabolism of trans-2-enoyl-CoA intermediates is a standard step in the β-oxidation of both saturated and unsaturated fatty acids.[1][2] However, the degradation of unsaturated fatty acids with double bonds at odd-numbered positions requires the action of an auxiliary enzyme, Δ³-Δ²-enoyl-CoA isomerase.[3]

The core steps involving this compound in this pathway are:

-

Hydration: Catalyzed by enoyl-CoA hydratase (crotonase) , a water molecule is added across the double bond of this compound to form L-3-hydroxyoctadecanoyl-CoA.[1][4][5] This enzyme is a member of the crotonase superfamily and is essential for the breakdown of fatty acids.[1][4]

-

Dehydrogenation: The resulting L-3-hydroxyoctadecanoyl-CoA is then oxidized by L-3-hydroxyacyl-CoA dehydrogenase to 3-ketooctadecanoyl-CoA, with the concomitant reduction of NAD⁺ to NADH.

-

Thiolysis: Finally, β-ketothiolase cleaves 3-ketooctadecanoyl-CoA, yielding acetyl-CoA and hexadecanoyl-CoA (palmitoyl-CoA). The shortened acyl-CoA then re-enters the β-oxidation spiral.

In the case of the β-oxidation of oleic acid (cis-Δ⁹-octadecenoic acid), an initial isomerization step is required to convert the cis-Δ³ double bond (formed after three rounds of β-oxidation) to a trans-Δ² double bond, which is a substrate for enoyl-CoA hydratase. This isomerization is catalyzed by Δ³-Δ²-enoyl-CoA isomerase .[3]

Biosynthesis of Unsaturated Fatty Acids

This compound also serves as an intermediate in the biosynthesis of unsaturated fatty acids.[6] In this pathway, it is produced from 3-hydroxyoctadecanoyl-CoA and is subsequently converted to stearoyl-CoA.[6] This process is essentially the reverse of β-oxidation and occurs in the endoplasmic reticulum, involving a fatty acid elongation system.

Sphingosine 1-Phosphate (S1P) Metabolic Pathway

A less canonical, yet significant, pathway involving a related molecule, trans-2-hexadecenoyl-CoA, is the degradation of sphingosine 1-phosphate (S1P).[7] S1P is cleaved to yield trans-2-hexadecenal, which is subsequently oxidized and activated to trans-2-hexadecenoyl-CoA. This intermediate is then reduced by trans-2-enoyl-CoA reductase (TER) to palmitoyl-CoA.[7] Given the substrate promiscuity of many lipid metabolizing enzymes, it is plausible that this compound could be metabolized by a similar mechanism.

Quantitative Data

The following table summarizes available quantitative data for enzymes involved in the metabolism of long-chain enoyl-CoA esters. It is important to note that specific kinetic data for this compound is limited in the literature; therefore, data for closely related substrates are provided as a reference.

| Enzyme | Organism/Tissue | Substrate | Km (µM) | Vmax (units/mg) | Reference |

| Enoyl-CoA Hydratase I | Mycobacterium smegmatis | Crotonyl-CoA (C4) | 82 | 2,488 | [8] |

| Decenoyl-CoA (C10) | 91 | - | [8] | ||

| Hexadecenoyl-CoA (C16) | 105 | 154 | [8] | ||

| (R)-Specific Enoyl-CoA Hydratase | Aeromonas caviae | Crotonyl-CoA (C4) | 29 | 6.2 x 10³ | [9] |

| 2-Pentenoyl-CoA (C5) | 36 | 2.8 x 10³ | [9] | ||

| Enoyl-CoA Hydratase 1 (ECHS1) | Human (recombinant) | Enoyl-CoA | - | - | [10] |

| K101Q mutant | Enoyl-CoA | Doubled | Decreased 5-fold | [10] |

Note: "units/mg" refers to the specific activity of the enzyme. The exact definition of a "unit" may vary between studies.

Experimental Protocols

Assay for Enoyl-CoA Hydratase Activity

This protocol is adapted from a high-performance liquid chromatography (HPLC)-based method for the direct quantification of the hydration product of trans-2-enoyl-CoA.[11][12]

Objective: To measure the activity of enoyl-CoA hydratase by quantifying the formation of 3-hydroxyoctadecanoyl-CoA from this compound.

Materials:

-

This compound (substrate)

-

Purified enoyl-CoA hydratase or cell/tissue extract

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.4)

-

Methanol (B129727) (HPLC grade)

-

Perchloric acid

-

HPLC system with a C18 reverse-phase column and a UV detector

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

50 mM Potassium phosphate buffer (pH 7.4)

-

50 µM this compound

-

Appropriate amount of enzyme solution (to be determined empirically)

-

-

Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme. Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold 1 M perchloric acid.

-

Sample Preparation for HPLC:

-

Centrifuge the terminated reaction mixture at 14,000 x g for 10 minutes at 4°C to pellet precipitated protein.

-

Transfer the supernatant to a new tube and neutralize with a solution of 3 M K₂CO₃.

-

Centrifuge again to remove the KClO₄ precipitate.

-

Filter the supernatant through a 0.22 µm filter before HPLC analysis.

-

-

HPLC Analysis:

-

Inject the prepared sample onto a C18 column.

-

Use a mobile phase gradient of methanol in 50 mM potassium phosphate buffer (pH 5.0) to separate the substrate (this compound) and the product (3-hydroxyoctadecanoyl-CoA). A typical gradient might be from 35% to 65% methanol.[11]

-

Monitor the elution profile at 260 nm.

-

Quantify the product peak by comparing its area to a standard curve of 3-hydroxyoctadecanoyl-CoA.

-

Assay for Δ³-Δ²-Enoyl-CoA Isomerase Activity

This protocol is based on the spectrophotometric assay for enoyl-CoA isomerase, which follows the increase in absorbance at 263 nm due to the formation of the trans-2-enoyl-CoA product.

Objective: To measure the activity of Δ³-Δ²-enoyl-CoA isomerase by monitoring the conversion of a cis- or trans-3-enoyl-CoA to trans-2-enoyl-CoA. While the direct substrate would be a C18:1-Δ³-CoA, this protocol outlines the general principle.

Materials:

-

cis-3-octenoyl-CoA or other suitable 3-enoyl-CoA substrate

-

Purified Δ³-Δ²-enoyl-CoA isomerase or cell/tissue extract

-

Tris-HCl buffer (100 mM, pH 8.0)

-

Spectrophotometer capable of reading at 263 nm

Procedure:

-

Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 8.0)

-

50 µM cis-3-octenoyl-CoA

-

-

Spectrophotometer Setup: Set the spectrophotometer to read the absorbance at 263 nm and zero the instrument with the reaction mixture lacking the enzyme.

-

Reaction Initiation: Add a small volume of the enzyme solution to the cuvette, mix quickly, and immediately start recording the absorbance change over time.

-

Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The activity can be calculated using the molar extinction coefficient for the formation of the trans-2-enoyl-CoA product.

Conclusion

This compound is a critical metabolic hub, and a thorough understanding of its biochemical pathways and the enzymes that regulate its flux is essential for research in metabolic diseases and for the development of novel therapeutics. This guide provides a foundational overview, quantitative data, and detailed experimental protocols to facilitate further investigation into the intricate role of this important molecule in cellular metabolism. Further research is warranted to elucidate the specific kinetic parameters of the enzymes involved in this compound metabolism and to explore its potential as a biomarker or therapeutic target.

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]

- 4. A bifunctional enzyme from glyoxysomes. Purification of a protein possessing enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]

- 6. P. aeruginosa Metabolome Database: Trans-Octadec-2-enoyl-CoA (PAMDB001759) [pseudomonas.umaryland.edu]

- 7. Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Purification of two forms of enoyl-CoA hydratase from Mycobacterium smegmatis [pubmed.ncbi.nlm.nih.gov]

- 9. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enoyl-CoA hydratase-1 regulates mTOR signaling and apoptosis by sensing nutrients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of Enoyl-Coenzyme A Hydratase Activity and Its Stereospecificity Using High-Performance Liquid Chromatography Equipped with Chiral Separation Column [jstage.jst.go.jp]

- 12. Analysis of enoyl-coenzyme A hydratase activity and its stereospecificity using high-performance liquid chromatography equipped with chiral separation column - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Role of trans-2-Octadecenoyl-CoA in Lipid Metabolism: A Technical Guide

For Immediate Release

A Deep Dive into the Metabolic Crossroads: The Discovery and Function of trans-2-Octadecenoyl-CoA

This technical guide offers an in-depth exploration of this compound, a pivotal intermediate in lipid metabolism. Geared towards researchers, scientists, and professionals in drug development, this document elucidates the discovery, function, and significance of this long-chain mono-unsaturated acyl-CoA. Through a comprehensive review of existing literature, we present a consolidated resource featuring quantitative data, detailed experimental protocols, and visual representations of its metabolic pathways.

Introduction: A Historical Perspective

The discovery of this compound is intrinsically linked to the broader understanding of fatty acid metabolism, a field that has evolved significantly over the past century. Early research in the 20th century laid the groundwork by identifying the fundamental process of beta-oxidation, the cyclical breakdown of fatty acids to generate energy. While initial studies focused on saturated fatty acids, the metabolism of unsaturated fatty acids, with their complex double bond structures, presented a more intricate puzzle. The identification of intermediates like trans-2-enoyl-CoAs was a critical step in unraveling these pathways. Though a specific "discovery" paper for this compound is not readily identifiable, its existence was inferred and later confirmed through the characterization of the enzymes that act upon long-chain unsaturated fatty acids.

The Central Role of this compound in Lipid Metabolism

This compound is a key metabolic intermediate positioned at the crossroads of several lipid metabolic pathways, primarily fatty acid beta-oxidation and fatty acid elongation. It is formed from the dehydrogenation of stearoyl-CoA (C18:0-CoA) during the first step of the second cycle of beta-oxidation or from the metabolism of dietary trans fatty acids like elaidic acid. Its fate is determined by the action of specific enzymes that either channel it further down the catabolic pathway or utilize it for anabolic processes.

Beta-Oxidation of Unsaturated Fatty Acids

In the mitochondrial and peroxisomal beta-oxidation of monounsaturated fatty acids like oleic acid (cis-Δ9-octadecenoyl-CoA), a series of enzymatic steps leads to the formation of a trans-Δ2-enoyl-CoA intermediate. Specifically, for an 18-carbon monounsaturated fatty acid, after several cycles of beta-oxidation, the double bond is positioned in a way that requires the action of an isomerase to convert it to the trans-Δ2 configuration, which is a substrate for enoyl-CoA hydratase. In the case of dietary trans fatty acids like elaidic acid (trans-Δ9-octadecenoic acid), its metabolism also generates this compound as an intermediate.

Fatty Acid Elongation

This compound also serves as a substrate in the fatty acid elongation pathway, which occurs in the endoplasmic reticulum and mitochondria. This pathway is responsible for the synthesis of very-long-chain fatty acids (VLCFAs). In the final step of each elongation cycle, a trans-2-enoyl-CoA reductase catalyzes the reduction of the trans double bond to a saturated acyl-CoA, which is two carbons longer than the initial substrate.

The metabolic fate of this compound is depicted in the following pathway diagram:

Quantitative Data on Enzyme Kinetics

While extensive quantitative data for the enzymatic reactions involving this compound is limited in the literature, some studies provide valuable insights into the substrate specificity of the key enzymes.

| Enzyme | Organism/Tissue | Substrate | Km (µM) | Vmax (U/mg) | Reference |

| Enoyl-CoA Hydratase | Aeromonas caviae | trans-2-Octenoyl-CoA (C8) | 50 | 2.5 | [1] |

| Trans-2-Enoyl-CoA Reductase | Euglena gracilis | Crotonyl-CoA (C4) | 68 (NADH) | - | [2] |

| Trans-2-Enoyl-CoA Reductase | Euglena gracilis | trans-2-Hexenoyl-CoA (C6) | 91 (NADH) | - | [2] |

Note: Data for this compound with these specific enzymes was not available in the cited literature. The data for shorter chain substrates is provided for context.

One study on rat heart mitochondria demonstrated that the CoA esters of elaidic acid (which would be metabolized to this compound) are oxidized at approximately half the rate of the corresponding esters of oleic acid.[3] This suggests that while this compound is a substrate for the beta-oxidation pathway, it may be processed less efficiently than its cis isomer-derived counterpart.

Experimental Protocols

This section provides detailed methodologies for the quantification of this compound and for assaying the activity of the key enzymes involved in its metabolism.

Quantification of this compound by LC-MS/MS

This protocol is adapted from established methods for the analysis of long-chain acyl-CoA species in biological tissues.[4][5]

4.1.1. Sample Preparation (from Rat Liver Tissue)

-

Tissue Homogenization: Flash-freeze approximately 100-200 mg of liver tissue in liquid nitrogen. Homogenize the frozen tissue in 1 mL of ice-cold 10% (w/v) trichloroacetic acid.

-

Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., C17:0-CoA) to the homogenate.

-

Extraction: Sonicate the homogenate on ice and then centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of 25% methanol.

-

Elute the acyl-CoAs with 1 mL of methanol containing 0.1% ammonium (B1175870) hydroxide.

-

-

Sample Concentration: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 50-100 µL of the initial mobile phase for LC-MS/MS analysis.

4.1.2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 15 minutes.

-

Flow Rate: 0.2 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for this compound: The precursor ion will be the [M+H]+ of this compound (C39H68N7O17P3S, MW: 1031.98). A characteristic product ion resulting from the neutral loss of 507 Da (the 3'-phospho-ADP moiety) is typically monitored.[6] The specific m/z values would be determined using a standard.

-

Fragmentation Pattern: Acyl-CoAs typically show a neutral loss of 507 Da and a fragment ion at m/z 428, corresponding to the adenosine (B11128) diphosphate (B83284) portion.[7][8]

-

Enzymatic Assay for Enoyl-CoA Hydratase

This is a continuous spectrophotometric assay that measures the decrease in absorbance at 263 nm as the double bond of the trans-2-enoyl-CoA substrate is hydrated.

4.2.1. Reagents

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Substrate: this compound (synthesized enzymatically or chemically).

-

Enzyme: Purified enoyl-CoA hydratase or a cell/tissue homogenate.

4.2.2. Procedure

-

Prepare a reaction mixture in a quartz cuvette containing assay buffer.

-

Add the enzyme preparation to the cuvette and incubate for 2-3 minutes at 37°C to equilibrate.

-

Initiate the reaction by adding a known concentration of this compound.

-

Immediately monitor the decrease in absorbance at 263 nm for 5-10 minutes using a spectrophotometer.

-

The rate of the reaction is calculated from the linear portion of the absorbance change using the molar extinction coefficient of the trans-2-enoyl-CoA substrate.

Coupled Enzyme Assay for Trans-2-Enoyl-CoA Reductase

This assay measures the oxidation of NADPH at 340 nm, which is coupled to the reduction of this compound.

4.3.1. Reagents

-

Assay Buffer: 100 mM potassium phosphate, pH 6.6.

-

NADPH.

-

Substrate: this compound.

-

Enzyme: Purified trans-2-enoyl-CoA reductase or a cell/tissue homogenate.

4.3.2. Procedure

-

In a quartz cuvette, combine the assay buffer, NADPH, and the enzyme preparation.

-

Incubate the mixture for 2-3 minutes at 37°C.

-

Start the reaction by adding this compound.

-

Monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the enzyme activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

Conclusion and Future Directions

This compound is a critical intermediate in the metabolism of long-chain unsaturated fatty acids. Its position at the intersection of catabolic and anabolic pathways highlights the intricate regulation of lipid metabolism. While the fundamental roles of the enzymes that act upon this molecule are understood, a significant gap remains in the availability of specific quantitative data, such as its intracellular concentrations and the kinetic parameters of its enzymatic conversions. Future research, employing advanced mass spectrometry-based lipidomics and detailed enzymatic studies, will be crucial to fully elucidate the regulatory significance of this compound in health and disease, potentially uncovering new therapeutic targets for metabolic disorders.

References

- 1. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. beta-Oxidation of the coenzyme A esters of elaidic, oleic, and stearic acids and their full-cycle intermediates by rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]

The Role of trans-2-Octadecenoyl-CoA in Unsaturated Fatty Acid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biosynthesis of long-chain saturated and monounsaturated fatty acids is a fundamental cellular process, critical for energy storage, membrane structure, and signaling. The microsomal fatty acid elongation system is a key pathway in this process, extending the carbon chain of fatty acids beyond the C16 length typically produced by de novo synthesis. Within this intricate cycle, trans-2-octadecenoyl-CoA emerges as a pivotal, yet transient, intermediate. This technical guide provides an in-depth exploration of the role of this compound, the enzymatic reactions it undergoes, and the methodologies used for its study, with a focus on its relevance to disease and drug development.

The Fatty Acid Elongation Cycle: A Central Role for this compound

The elongation of fatty acids in the endoplasmic reticulum is a four-step cyclical process that adds two-carbon units from malonyl-CoA to a pre-existing acyl-CoA primer, such as palmitoyl-CoA (C16:0). The formation and subsequent reduction of this compound is central to the penultimate and final steps of each elongation cycle leading to the synthesis of stearoyl-CoA (C18:0).

The key steps involving this compound are:

-

Dehydration: 3-hydroxyoctadecanoyl-CoA is dehydrated by the enzyme 3-hydroxyacyl-CoA dehydratase to form a trans double bond between the α and β carbons, yielding this compound.

-

Reduction: The this compound is then reduced by the NADPH-dependent enzyme trans-2-enoyl-CoA reductase (TECR) to produce the saturated C18 acyl-CoA, stearoyl-CoA.

This stearoyl-CoA can then be desaturated by stearoyl-CoA desaturase-1 (SCD1) to form oleoyl-CoA (C18:1), a primary monounsaturated fatty acid in mammals.

Quantitative Data

| Enzyme | Substrate | Km (µM) | Cofactor | Organism | Reference |

| trans-2-enoyl-CoA reductase | trans-2-Hexadecenoyl-CoA | 1.0 | NADPH | Rat | [1] |

| trans-2-enoyl-CoA reductase | Crotonyl-CoA (C4) | 20 | NADPH | Rat | [1] |

| trans-2-enoyl-CoA reductase | trans-2-Hexenoyl-CoA (C6) | 0.5 | NADPH | Rat | [1] |

| trans-2-enoyl-CoA reductase | Crotonyl-CoA (C4) | 68 | NADH | Euglena | [2] |

| trans-2-enoyl-CoA reductase | trans-2-Hexenoyl-CoA (C6) | 91 | NADH | Euglena | [2] |

Table 1: Kinetic parameters of trans-2-enoyl-CoA reductase with various acyl-CoA substrates. The Km value for trans-2-hexadecenoyl-CoA suggests a high affinity of the enzyme for long-chain trans-2-enoyl-CoA substrates.

Experimental Protocols

Assay for trans-2-enoyl-CoA Reductase (TECR) Activity

This protocol is adapted from spectrophotometric assays used for TECR and can be optimized for use with this compound.[2][3]

Principle: The activity of TECR is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of this compound.

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes

-

Reaction Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.0

-

NADPH solution (10 mM stock)

-

This compound substrate (1 mM stock in a suitable solvent, e.g., ethanol)

-

Purified or partially purified TECR enzyme preparation (e.g., microsomal fraction)

-

Bovine Serum Albumin (BSA) (optional, to stabilize the enzyme)

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

Reaction Buffer

-

NADPH (final concentration 100-200 µM)

-

BSA (optional, final concentration 0.1 mg/mL)

-

Add water to a final volume of, for example, 1 mL.

-

-

Incubate the mixture for 5 minutes at 37°C to allow the temperature to equilibrate.

-

Initiate the reaction by adding a small volume of the this compound substrate (e.g., to a final concentration of 1-10 µM).

-

Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes. Record readings at regular intervals (e.g., every 30 seconds).

-

Determine the rate of NADPH oxidation from the linear portion of the absorbance vs. time plot.

-

Calculate the specific activity of the enzyme (µmol/min/mg protein) using the molar extinction coefficient of NADPH at 340 nm (6.22 mM-1cm-1).

Controls:

-

A reaction mixture without the enzyme to control for non-enzymatic NADPH oxidation.

-

A reaction mixture without the substrate to measure endogenous NADPH oxidase activity in the enzyme preparation.

Extraction and Quantification of this compound from Biological Samples

This protocol outlines a general procedure for the extraction and analysis of acyl-CoAs using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), which is a highly sensitive and specific method.[4][5]

A. Extraction of Acyl-CoAs from Tissues or Cells: [6][7][8]

-

Rapidly freeze the tissue or cell pellet in liquid nitrogen to quench metabolic activity.

-

Homogenize the frozen sample in a cold extraction solvent (e.g., 2:1 methanol:chloroform or acetonitrile (B52724)/isopropanol/water).

-

Add an internal standard (e.g., a 13C-labeled acyl-CoA of a similar chain length) to the homogenization mixture for accurate quantification.

-

Centrifuge the homogenate at a low temperature to pellet the precipitated proteins and cellular debris.

-

Collect the supernatant containing the acyl-CoAs.

-

The extract can be further purified using solid-phase extraction (SPE) to remove interfering substances.

B. UHPLC-MS/MS Analysis: [4][9]

-

Chromatographic Separation:

-

Use a C18 reversed-phase column for separation of the acyl-CoAs.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol).

-

The gradient should be optimized to achieve good separation of this compound from other acyl-CoA species.

-

-

Mass Spectrometric Detection:

-

Use a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

-

Set up a Multiple Reaction Monitoring (MRM) method to specifically detect the transition from the precursor ion (the molecular weight of this compound) to a specific product ion (e.g., the fragment corresponding to the CoA moiety).

-

The specific MRM transitions for this compound and the internal standard need to be determined empirically.

-

-

Quantification:

-

Generate a standard curve using known concentrations of a this compound standard.

-

Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

-

Signaling Pathways and Logical Relationships

The fatty acid elongation pathway is tightly integrated with cellular metabolism and signaling. The availability of precursors like acetyl-CoA and malonyl-CoA, as well as the reducing equivalent NADPH, are critical regulatory points.

References

- 1. Solubilization and purification of hepatic microsomal trans-2-enoyl-CoA reductase: evidence for the existence of a second long-chain enoyl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A major isoform of mitochondrial trans-2-enoyl-CoA reductase is dispensable for wax ester production in Euglena gracilis under anaerobic conditions | PLOS One [journals.plos.org]

- 4. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2.6. Adipose tissue Acyl-CoAs extraction and quantification [bio-protocol.org]

- 8. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Preliminary Investigation of Trans-2-Octadecenoyl-CoA: A Technical Guide to Cellular Functions and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-2-octadecenoyl-CoA is a long-chain monounsaturated fatty acyl-CoA intermediate implicated in several key metabolic pathways, including fatty acid biosynthesis and mitochondrial beta-oxidation. While direct research on this specific molecule is nascent, its cellular functions can be largely inferred from the broader understanding of long-chain acyl-CoAs and the enzymes that metabolize them. This technical guide provides a comprehensive overview of the presumed metabolic roles of this compound, its potential involvement in cellular signaling, and detailed experimental protocols for its investigation. Particular attention is given to the enzymatic activities of trans-2-enoyl-CoA reductases and their substrate specificities. Furthermore, this document outlines methodologies for the analysis of long-chain acyl-CoAs using advanced techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) and for assessing their impact on cellular fatty acid oxidation.

Introduction

Long-chain fatty acyl-CoAs (LCACoAs) are central molecules in cellular lipid metabolism, serving not only as intermediates in catabolic and anabolic pathways but also as signaling molecules that can influence a variety of cellular processes.[1][2] this compound, an 18-carbon monounsaturated fatty acyl-CoA with a double bond in the trans configuration at the second carbon, is an intermediate in the biosynthesis of unsaturated fatty acids and is produced from 3-hydroxyoctadecanoyl-CoA.[3] It is subsequently converted to stearoyl-CoA.[3] The metabolism of trans fatty acids and their CoA esters is of significant interest due to their association with metabolic syndrome, heart disease, and diabetes.[4] This guide aims to provide a detailed preliminary investigation into the cellular functions of this compound, drawing upon current knowledge of related molecules and pathways.

Metabolic Pathways Involving this compound

This compound is primarily involved in two major metabolic pathways: fatty acid elongation and beta-oxidation.

Fatty Acid Elongation

The fatty acid elongation cycle is responsible for the synthesis of very-long-chain fatty acids (VLCFAs).[5] This process involves a four-step cycle of condensation, reduction, dehydration, and a second reduction. Trans-2-enoyl-CoA reductase (TECR) catalyzes the final reduction step, converting a trans-2-enoyl-CoA to a saturated acyl-CoA.[5] While TECR has been shown to act on a range of substrates, including those with chain lengths from C6 to C16, its activity on longer chains like C18 is plausible.

Mitochondrial Beta-Oxidation

Mitochondrial beta-oxidation is the primary pathway for the degradation of fatty acids to produce acetyl-CoA. For unsaturated fatty acids like oleic acid (the cis isomer of octadecenoic acid), additional enzymes are required to handle the double bond. In the case of this compound, it can be directly acted upon by enoyl-CoA hydratase, which hydrates the double bond to form 3-hydroxyoctadecanoyl-CoA.[6] This intermediate then proceeds through the remaining steps of beta-oxidation.

Potential Signaling Roles of Long-Chain Acyl-CoAs

Long-chain acyl-CoAs are not just metabolic intermediates; they also function as signaling molecules that can modulate the activity of various proteins, including enzymes and transcription factors.[1][2] The intracellular concentration of free LCoAs is tightly regulated and buffered by acyl-CoA binding proteins (ACBPs).[7] Alterations in the levels of specific acyl-CoAs can impact cellular processes such as insulin (B600854) secretion and gene expression.[8] While specific signaling roles for this compound have not been elucidated, it is plausible that, like other LCoAs, it could influence cellular signaling pathways.

Quantitative Data

Direct quantitative data for the cellular concentration and enzymatic kinetics of this compound are scarce in the literature. The following table summarizes kinetic data for the enzyme trans-2-enoyl-CoA reductase (TECR) from Euglena gracilis with substrates of varying chain lengths, which can provide an indication of its potential activity towards C18 substrates.[9]

| Substrate | Km (µM) | Electron Donor |

| Crotonyl-CoA (C4) | 68 | NADH |

| Trans-2-hexenoyl-CoA (C6) | 91 | NADH |

| Crotonyl-CoA (C4) | 119 | NADPH |

Table 1: Kinetic parameters of Euglena gracilis trans-2-enoyl-CoA reductase for various substrates.[9]

Experimental Protocols

Investigating the cellular functions of this compound requires robust experimental methodologies. The following sections detail key experimental protocols that can be adapted for this purpose.

Analysis of Acyl-CoAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoA species in biological samples.[10][11]

Objective: To quantify the intracellular concentration of this compound.

Materials:

-

Cell or tissue samples

-

Acetonitrile (B52724), Methanol, Water (LC-MS grade)

-

Internal standards (e.g., 13C-labeled acyl-CoAs)

-

C18 reversed-phase column

-

Triple quadrupole mass spectrometer

Procedure:

-

Sample Preparation: Homogenize cell or tissue samples in a cold extraction solvent (e.g., acetonitrile/methanol/water).[12]

-

Protein Precipitation: Centrifuge the homogenate to pellet proteins.

-

Supernatant Collection: Collect the supernatant containing the acyl-CoAs.

-

LC Separation: Inject the supernatant onto a C18 reversed-phase column. Use a gradient of ammonium hydroxide in water and acetonitrile to separate the acyl-CoA species.[10]

-

MS/MS Detection: Perform detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Use selected reaction monitoring (SRM) for quantification.[13]

Fatty Acid Beta-Oxidation Assay

This assay measures the rate of fatty acid beta-oxidation in intact cells or isolated mitochondria using radiolabeled fatty acids.[14][15]

Objective: To determine the effect of this compound or its precursors on the rate of mitochondrial beta-oxidation.

Materials:

-

Cultured cells (e.g., hepatocytes) or isolated mitochondria

-

[14C]Palmitic acid or other radiolabeled fatty acid

-

Bovine serum albumin (BSA)

-

Perchloric acid

-

Scintillation cocktail and counter

Procedure:

-

Cell Preparation: Culture cells to the desired confluency.

-

Substrate Preparation: Prepare a solution of [14C]palmitic acid complexed with BSA.

-

Incubation: Incubate the cells with the radiolabeled substrate for a defined period. To study the effect of this compound, cells can be pre-incubated with this molecule.

-

Stopping the Reaction: Stop the reaction by adding perchloric acid.

-

Separation of Metabolites: Separate the acid-soluble metabolites (products of beta-oxidation) from the un-metabolized fatty acids.

-

Quantification: Measure the radioactivity in the acid-soluble fraction using a scintillation counter.

Conclusion and Future Directions

This compound is a key, yet understudied, intermediate in fatty acid metabolism. Based on its structural similarity to other long-chain acyl-CoAs and its position in known metabolic pathways, it is likely to play a significant role in both energy metabolism and cellular signaling. The experimental protocols detailed in this guide provide a framework for researchers to further elucidate the specific cellular functions of this molecule. Future research should focus on quantifying the cellular levels of this compound under different physiological conditions, identifying the specific enzymes that interact with it, and exploring its potential role in the pathophysiology of metabolic diseases. A deeper understanding of the metabolism and function of this compound will contribute to a more complete picture of lipid biology and may reveal new therapeutic targets for metabolic disorders.

References

- 1. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. P. aeruginosa Metabolome Database: Trans-Octadec-2-enoyl-CoA (PAMDB001759) [pseudomonas.umaryland.edu]

- 4. Trans fatty acids: effects on metabolic syndrome, heart disease and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. The role of long-chain fatty acyl-CoA esters in beta-cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro Monitoring of the Mitochondrial Beta-Oxidation Flux of Palmitic Acid and Investigation of Its Pharmacological Alteration by Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Trans-2-Octadecenoyl-CoA: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2-octadecenoyl-coenzyme A (CoA) is a long-chain monounsaturated fatty acyl-CoA that plays a crucial role as an intermediate in several key metabolic pathways. Its strategic position in both anabolic and catabolic processes makes it a molecule of significant interest in metabolic research and a potential target for therapeutic intervention in various diseases. This technical guide provides a comprehensive overview of the structure, properties, and biological roles of trans-2-octadecenoyl-CoA, with a focus on quantitative data, experimental protocols, and the visualization of its associated metabolic pathways.

Structure and Physicochemical Properties

This compound is an amphipathic molecule consisting of a long hydrophobic acyl chain (18 carbons with a double bond at the second position in the trans configuration) linked via a high-energy thioester bond to the hydrophilic coenzyme A moiety.

Chemical Structure

The chemical formula for this compound is C39H68N7O17P3S.

Synonyms: (2E)-octadecenoyl-CoA, trans-2-octadecenoyl-coenzyme A

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 1031.98 g/mol | HMDB[1] |

| Monoisotopic Weight | 1031.360524011 g/mol | HMDB[1] |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| Water Solubility | 0.82 g/L (Predicted) | ALOGPS[1] |

| logP | 2.87 (Predicted) | ALOGPS[1] |

Biological Role and Metabolic Pathways

This compound is a key metabolic intermediate in two major pathways: the biosynthesis of unsaturated fatty acids (fatty acid elongation) and the degradation of sphingosine-1-phosphate (S1P).

Fatty Acid Elongation Pathway

In the endoplasmic reticulum, this compound is an intermediate in the elongation cycle of very-long-chain fatty acids (VLCFAs). This process involves a repeating four-step reaction sequence. This compound is formed in the third step and is subsequently reduced in the final step.

// Nodes Acyl_CoA [label="Acyl-CoA (C16)", fillcolor="#F1F3F4", fontcolor="#202124"]; Malonyl_CoA [label="Malonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Ketoacyl_CoA [label="3-Ketoacyl-CoA (C18)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydroxyacyl_CoA [label="3-Hydroxyacyl-CoA (C18)", fillcolor="#F1F3F4", fontcolor="#202124"]; Enoyl_CoA [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Elongated_Acyl_CoA [label="Acyl-CoA (C18)\n(Stearoyl-CoA)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Acyl_CoA -> Ketoacyl_CoA [label="Condensation", color="#4285F4"]; Malonyl_CoA -> Ketoacyl_CoA [color="#4285F4"]; Ketoacyl_CoA -> Hydroxyacyl_CoA [label="Reduction\n(NADPH)", color="#EA4335"]; Hydroxyacyl_CoA -> Enoyl_CoA [label="Dehydration", color="#34A853"]; Enoyl_CoA -> Elongated_Acyl_CoA [label="Reduction\n(trans-2-enoyl-CoA reductase)\n(NADPH)", color="#EA4335"]; } "Fatty Acid Elongation Cycle"

Sphingosine-1-Phosphate (S1P) Degradation Pathway

This compound is also an intermediate in the metabolic pathway of S1P, a critical signaling lipid. In this pathway, S1P is ultimately catabolized, with this compound being a key intermediate that is reduced to a saturated acyl-CoA. The enzyme responsible for this reduction is the trans-2-enoyl-CoA reductase (TER).

// Nodes S1P [label="Sphingosine-1-Phosphate (S1P)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hexadecenal [label="trans-2-Hexadecenal", fillcolor="#F1F3F4", fontcolor="#202124"]; Hexadecenoic_Acid [label="trans-2-Hexadecenoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Hexadecenoyl_CoA [label="trans-2-Hexadecenoyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Palmitoyl_CoA [label="Palmitoyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"];

// A representative long-chain enoyl-CoA is shown here. The pathway can involve different chain lengths. Enoyl_CoA_Intermediate [label="this compound\n(as a representative long-chain intermediate)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges S1P -> Hexadecenal [label="S1P Lyase", color="#4285F4"]; Hexadecenal -> Hexadecenoic_Acid [label="Aldehyde Dehydrogenase", color="#EA4335"]; Hexadecenoic_Acid -> Hexadecenoyl_CoA [label="Acyl-CoA Synthetase", color="#34A853"]; Hexadecenoyl_CoA -> Palmitoyl_CoA [label="trans-2-enoyl-CoA reductase (TER)", color="#EA4335"]; Hexadecenoyl_CoA -> Enoyl_CoA_Intermediate [style=dashed, arrowhead=none, color="#5F6368"]; } "Sphingosine-1-Phosphate Degradation Pathway"

Enzyme Kinetics

The primary enzyme responsible for the metabolism of this compound is trans-2-enoyl-CoA reductase (TER) . While specific kinetic data for the C18 substrate, this compound, is limited, studies on TER with other long-chain acyl-CoAs provide insights into its function.

| Enzyme | Substrate | Km (µM) | Vmax | Source Organism | Reference |

| trans-2-enoyl-CoA reductase | trans-2-Hexadecenoyl-CoA | ~10 | Not Reported | Rat Liver | |

| trans-2-enoyl-CoA reductase | Crotonyl-CoA | 68 | Not Reported | Euglena gracilis | [2] |

| trans-2-enoyl-CoA reductase | trans-2-Hexenoyl-CoA | 91 | Not Reported | Euglena gracilis | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of specifically this compound are not commonly published. However, established methods for long-chain acyl-CoAs can be adapted.

Synthesis of Long-Chain trans-2-Enoyl-CoA

A general method for the synthesis of long-chain fatty acyl-CoAs involves the use of N-hydroxysuccinimide esters of the corresponding fatty acid.

Workflow for Synthesis:

// Nodes Start [label="trans-2-Octadecenoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; NHS_Ester [label="N-hydroxysuccinimide ester of\ntrans-2-Octadecenoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction with Coenzyme A (lithium salt)\nin a suitable solvent (e.g., THF/water)", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification by\nReverse-Phase HPLC", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> NHS_Ester [label="Activation with N-hydroxysuccinimide\nand a carbodiimide (B86325) (e.g., DCC)", color="#4285F4"]; NHS_Ester -> Reaction [color="#EA4335"]; Reaction -> Purification [color="#34A853"]; Purification -> Product [color="#4285F4"]; } "General Synthesis Workflow"

Methodology:

-

Activation of the Fatty Acid: Trans-2-octadecenoic acid is reacted with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in an anhydrous organic solvent (e.g., ethyl acetate) to form the N-hydroxysuccinimide ester.

-

Thioesterification: The purified N-hydroxysuccinimide ester is then reacted with the lithium salt of coenzyme A in a mixed solvent system, such as tetrahydrofuran (B95107) and water, at a controlled pH.

-

Purification: The final product, this compound, is purified from the reaction mixture using reverse-phase high-performance liquid chromatography (HPLC).

Extraction and Purification of Long-Chain Acyl-CoAs from Tissues

A widely used method for the extraction and purification of long-chain acyl-CoAs from biological samples is solid-phase extraction followed by HPLC.

Methodology:

-

Homogenization: Tissue samples are rapidly homogenized in a cold buffer (e.g., 100 mM KH2PO4, pH 4.9) to quench enzymatic activity.

-

Extraction: Acyl-CoAs are extracted from the homogenate using a mixture of organic solvents, such as isopropanol (B130326) and acetonitrile.[1]

-

Solid-Phase Purification: The extract is passed through a solid-phase extraction column (e.g., C18) to bind the acyl-CoAs.

-

Elution: The bound acyl-CoAs are eluted with an appropriate solvent, such as isopropanol.[1]

-

HPLC Analysis: The purified acyl-CoA fraction is then analyzed by reverse-phase HPLC.[1]

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.

Methodology:

-

Chromatographic Separation: The purified acyl-CoA sample is injected onto a reverse-phase column (e.g., C18) and separated using a gradient elution with a mobile phase typically consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

-

Mass Spectrometric Detection: The eluting compounds are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound are monitored for quantification.

Conclusion

This compound is a pivotal metabolite at the crossroads of fatty acid elongation and sphingolipid degradation. Its central role underscores the interconnectedness of lipid metabolic pathways. While a wealth of information exists regarding the general pathways it is involved in, specific quantitative and experimental data for this particular long-chain acyl-CoA remains an area for further investigation. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the significance of this compound in health and disease. Future studies focusing on the precise quantification of this metabolite and the kinetics of its enzymatic conversion will be crucial for a deeper understanding of its regulatory roles and for the development of novel therapeutic strategies targeting lipid metabolism.

References

An In-Depth Technical Guide to the Enzymatic Conversion of trans-2-Octadecenoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of trans-2-octadecenoyl-CoA, a critical reaction in lipid metabolism. The document details the enzymes responsible, the metabolic pathways involved, and the experimental protocols for studying this conversion, with a focus on quantitative data and detailed methodologies.

Introduction

The enzymatic reduction of this compound to stearoyl-CoA is a fundamental step in the elongation of very-long-chain fatty acids (VLCFAs) and plays a crucial role in the sphingosine-1-phosphate (S1P) metabolic pathway. This conversion is catalyzed by the enzyme trans-2-enoyl-CoA reductase (TER), a member of the oxidoreductase family. Understanding the kinetics and regulation of this enzyme is vital for research in metabolic disorders, cancer, and other diseases where lipid metabolism is implicated.

The Enzymatic Reaction and its Metabolic Context

The core reaction involves the reduction of the trans-double bond between the second and third carbons of the octadecenoyl-CoA molecule, utilizing a reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or nicotinamide adenine dinucleotide (NADH) as a cofactor. The product, stearoyl-CoA, is a saturated 18-carbon fatty acyl-CoA.

This reaction is the final step in each cycle of fatty acid elongation, a process that occurs in the endoplasmic reticulum and mitochondria. It is also a key step in the degradation of sphingosine, where trans-2-hexadecenoyl-CoA, a shorter-chain analogue, is converted to palmitoyl-CoA.[1]

Signaling Pathways

The enzymatic conversion of this compound is integrated into two primary metabolic pathways:

-

Fatty Acid Elongation Cycle: This pathway is responsible for the synthesis of VLCFAs, which are essential components of cellular membranes, and precursors for signaling molecules.

-

Sphingosine-1-Phosphate (S1P) Metabolic Pathway: This pathway is involved in the degradation of the bioactive lipid, sphingosine-1-phosphate, and its conversion into glycerophospholipids.[1]

Quantitative Data

While specific kinetic data for the conversion of this compound is limited in publicly available literature, studies on homologous enzymes and substrates provide valuable insights. The following table summarizes the Michaelis constants (Km) for a purified NADPH-specific trans-2-enoyl-CoA reductase from rat liver microsomes with various chain-length substrates.

| Substrate | Chain Length | Km (µM) |

| Crotonyl-CoA | C4 | 20 |

| trans-2-Hexenoyl-CoA | C6 | 0.5 |

| trans-2-Hexadecenoyl-CoA | C16 | 1.0 |

| NADPH (Cofactor) | - | 10 |

| Table 1: Kinetic parameters of rat liver microsomal trans-2-enoyl-CoA reductase.[2][3] |

The data indicates that the enzyme has a high affinity for long-chain substrates, suggesting that the Km for this compound would be in a similar low micromolar range.

Experimental Protocols

This section outlines the key experimental procedures for studying the enzymatic conversion of this compound.

Synthesis of this compound

As this compound is not readily commercially available, it must be synthesized. A common method involves the activation of trans-2-octadecenoic acid.

Methodology:

-

Activation of the Carboxylic Acid: trans-2-octadecenoic acid is converted to its corresponding acyl-adenylate.

-

Thioesterification: The acyl-adenylate is then reacted with Coenzyme A (CoA) to form the final product, this compound. This step can be catalyzed by a non-adenylating acyl-CoA ligase.[4]

-

Purification: The synthesized this compound is purified using reverse-phase high-performance liquid chromatography (HPLC).

Purification of trans-2-Enoyl-CoA Reductase

The enzyme can be purified from mammalian tissues, such as rat liver microsomes, or through recombinant expression systems.

Methodology for Purification from Rat Liver Microsomes: [2][3]

-

Homogenization: Rat livers are homogenized in a suitable buffer.

-

Microsomal Fractionation: The homogenate is subjected to differential centrifugation to isolate the microsomal fraction.

-

Solubilization: The microsomal pellet is solubilized using a detergent.

-

Chromatography: The solubilized proteins are purified using a series of chromatography steps, including affinity chromatography on a 2',5'-ADP-agarose column to specifically bind NADPH-dependent enzymes.

-

Purity Assessment: The purity of the enzyme is assessed by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

Enzymatic Assay

The activity of trans-2-enoyl-CoA reductase is typically measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.4), the purified enzyme, NADPH, and the substrate, this compound.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate.

-

Spectrophotometric Monitoring: The change in absorbance at 340 nm is monitored over time using a spectrophotometer.

-

Calculation of Activity: The enzyme activity is calculated from the rate of NADPH oxidation using the Beer-Lambert law.

Product Analysis by HPLC and GC-MS

To confirm the identity of the reaction product (stearoyl-CoA) and to quantify the conversion, analytical techniques such as HPLC and Gas Chromatography-Mass Spectrometry (GC-MS) are employed.

HPLC Methodology:

-

Sample Preparation: The enzymatic reaction is stopped, and the acyl-CoAs are extracted.

-

Chromatographic Separation: The extracted acyl-CoAs are separated on a C18 reverse-phase HPLC column using a suitable gradient of solvents, such as acetonitrile (B52724) and an aqueous buffer.[5]

-

Detection: The separated acyl-CoAs are detected by their UV absorbance at 260 nm.

-

Quantification: The amount of stearoyl-CoA produced is quantified by comparing its peak area to that of a known standard.

GC-MS Methodology:

-

Hydrolysis and Derivatization: The acyl-CoAs in the reaction mixture are hydrolyzed to free fatty acids, which are then derivatized to form volatile esters (e.g., methyl esters).

-

Gas Chromatography: The fatty acid methyl esters are separated on a GC column.

-

Mass Spectrometry: The separated esters are identified by their mass spectra.

-

Quantification: The amount of stearic acid (derived from stearoyl-CoA) is quantified using a suitable internal standard.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the comprehensive study of the enzymatic conversion of this compound.

Conclusion

This technical guide provides a detailed framework for researchers and professionals in drug development to explore the enzymatic conversion of this compound. By following the outlined experimental protocols and understanding the metabolic context, scientists can gain deeper insights into the role of this crucial reaction in health and disease, potentially leading to the identification of new therapeutic targets. The provided data and methodologies serve as a foundation for further investigation into the regulation and inhibition of trans-2-enoyl-CoA reductase.

References

- 1. Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Workflow for characterization of enzymes under different reaction conditions [fairdomhub.org]

- 3. Solubilization and purification of hepatic microsomal trans-2-enoyl-CoA reductase: evidence for the existence of a second long-chain enoyl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural separation of the acyl-CoA ligase reaction results in a non-adenylating enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Biological Significance of trans-2-Octadecenoyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-2-octadecenoyl-CoA is a pivotal intermediate in lipid metabolism, situated at the crossroads of fatty acid elongation and degradation pathways. Its precise regulation is crucial for the synthesis of very-long-chain fatty acids (VLCFAs), which are essential components of cellular membranes and signaling molecules. Dysregulation of its metabolic flux has been implicated in various pathological conditions, highlighting its potential as a therapeutic target. This technical guide provides a comprehensive overview of the biological significance of this compound, detailing its metabolic roles, summarizing key quantitative data, and providing in-depth experimental protocols for its study. Furthermore, this guide employs data visualization through signaling pathway and workflow diagrams to facilitate a deeper understanding of its complex biological functions.

Introduction

This compound is a long-chain enoyl-CoA thioester that plays a critical role as an intermediate in lipid metabolic pathways. Specifically, it is a key substrate in the final reductive step of the fatty acid elongation cycle, leading to the formation of stearoyl-CoA. This process is fundamental for the de novo synthesis of VLCFAs, which are fatty acids with chain lengths of 22 carbons or more. VLCFAs are integral to the structure and function of various biological membranes, including the myelin sheath of nerves and the lipid barrier of the skin. Moreover, they are precursors for the synthesis of signaling lipids such as ceramides (B1148491) and sphingolipids.

The metabolism of this compound is tightly regulated by the enzyme trans-2-enoyl-CoA reductase (TECR). Beyond its role in fatty acid elongation, TECR and its substrates are also implicated in other cellular processes, including sphingolipid degradation and the regulation of calcium homeostasis. Given its central position in lipid metabolism, understanding the biological significance of this compound is of paramount importance for elucidating the mechanisms of various diseases and for the development of novel therapeutic strategies.

Metabolic Pathways Involving this compound

This compound is primarily involved in two major metabolic pathways: fatty acid elongation and peroxisomal beta-oxidation.

Fatty Acid Elongation

The elongation of fatty acids occurs in the endoplasmic reticulum and involves a four-step cycle that adds two carbon units to an existing fatty acyl-CoA chain. This compound is the substrate for the final step of the elongation cycle that produces stearoyl-CoA (18:0). This reaction is catalyzed by TECR, which utilizes NADPH as a reducing agent[1].

The four steps of the fatty acid elongation cycle are:

-

Condensation: An acyl-CoA (e.g., palmitoyl-CoA, 16:0) condenses with malonyl-CoA to form a 3-ketoacyl-CoA.

-

Reduction: The 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA.

-

Dehydration: The 3-hydroxyacyl-CoA is dehydrated to a trans-2-enoyl-CoA (in this case, this compound).

-

Reduction: The trans-2-enoyl-CoA is reduced to a saturated acyl-CoA (stearoyl-CoA).

References

An In-depth Technical Guide on the Role of trans-2-Octadecenoyl-CoA in Mitochondrial Beta-Oxidation of Long-Chain Fatty Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mitochondrial Beta-Oxidation of Long-Chain Fatty Acids

Mitochondrial fatty acid β-oxidation is a critical catabolic pathway responsible for energy production from lipids, particularly during periods of fasting or prolonged exercise.[1] This process systematically shortens long-chain fatty acyl-Coenzyme A (acyl-CoA) molecules to produce acetyl-CoA, NADH, and FADH2.[2][3] The acetyl-CoA enters the tricarboxylic acid (TCA) cycle, while NADH and FADH2 donate electrons to the electron transport chain, ultimately driving ATP synthesis.[1]

The oxidation of saturated fatty acids follows a canonical four-step spiral:

-

Dehydrogenation: Acyl-CoA dehydrogenase introduces a trans-double bond between the α (C2) and β (C3) carbons.[4][5]

-

Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming an L-β-hydroxyacyl-CoA intermediate.[5]

-

Dehydrogenation: L-β-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.[2]

-

Thiolysis: β-ketoacyl-CoA thiolase cleaves the molecule, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.[4]

However, the degradation of unsaturated fatty acids, such as the common 18-carbon monounsaturated oleic acid, requires auxiliary enzymes to handle the pre-existing cis-double bonds that would otherwise halt the β-oxidation spiral.[1] This guide focuses on the pivotal intermediate, trans-2-octadecenoyl-CoA , and its role in the complete oxidation of long-chain monounsaturated fatty acids.

The Beta-Oxidation Pathway of Oleic Acid

Oleic acid (C18:1, cis-Δ⁹) is a major dietary fatty acid. Its degradation begins with activation to oleoyl-CoA in the cytoplasm and transport into the mitochondrial matrix via the carnitine shuttle.[6] The initial cycles of β-oxidation proceed normally.

-

Initial Cycles: Oleoyl-CoA undergoes three standard β-oxidation cycles, removing a total of six carbons as three molecules of acetyl-CoA. This process yields cis-Δ³-dodecenoyl-CoA.

-

The Isomerase Step: The cis-Δ³ configuration of the double bond is not a substrate for enoyl-CoA hydratase. The auxiliary enzyme Δ³,Δ²-enoyl-CoA isomerase repositions the double bond, converting cis-Δ³-dodecenoyl-CoA into trans-Δ²-dodecenoyl-CoA.[1] This intermediate can now re-enter the standard β-oxidation pathway.

-

Formation of this compound Precursors: The initial dehydrogenation step of oleoyl-CoA itself, catalyzed by a long-chain acyl-CoA dehydrogenase (LCAD), forms a trans-Δ² intermediate. Specifically, the oxidation of stearoyl-CoA (C18:0) would yield this compound. In the pathway of oleic acid, after the initial three cycles and the action of the isomerase, the resulting trans-2-dodecenoyl-CoA is a shorter-chain analogue. The principles of its subsequent processing are identical. The term this compound serves as the archetypal long-chain trans-2-enoyl-CoA intermediate.

-

Hydration by Enoyl-CoA Hydratase: The intermediate, this compound (or its shorter-chain equivalent in the oleate (B1233923) pathway), is then acted upon by enoyl-CoA hydratase (also known as crotonase). This enzyme catalyzes the stereospecific addition of a water molecule across the double bond to form L-β-hydroxyoctadecanoyl-CoA.[7] This is a critical step that prepares the acyl chain for the subsequent oxidation and thiolysis steps.[8]

The pathway continues with the remaining cycles of β-oxidation until the entire fatty acid chain is converted to acetyl-CoA.[3]

References

- 1. An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. Development of a Tandem Mass Spectrometry Method for Rapid Measurement of Medium- and Very-Long-Chain Acyl-CoA Dehydrogenase Activity in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enzymes Catalyzing Crotonyl-CoA Conversion to Acetoacetyl-CoA During the Autotrophic CO2 Fixation in Metallosphaera sedula - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Enzymes Catalyzing Crotonyl-CoA Conversion to Acetoacetyl-CoA During the Autotrophic CO2 Fixation in Metallosphaera sedula [frontiersin.org]

Methodological & Application

Synthesis and Purification of trans-2-Octadecenoyl-CoA for Research Applications

Application Note and Protocols

This document provides detailed protocols for the chemical synthesis and subsequent purification of trans-2-octadecenoyl-CoA, a critical intermediate in lipid metabolism. The methodologies described are intended for researchers, scientists, and drug development professionals requiring a high-purity source of this long-chain acyl-CoA for in vitro and in vivo studies.

Introduction